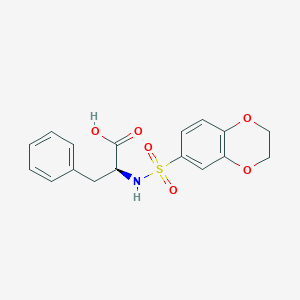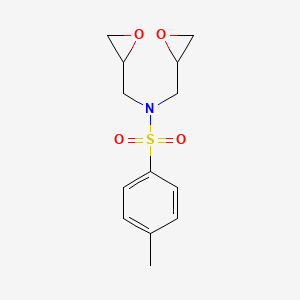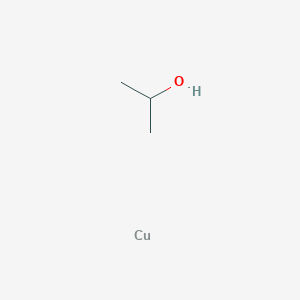![molecular formula C11H19NOS B12088028 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H19NOS. This compound features a thiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources.
Alkylation: The thiophene derivative undergoes alkylation with an appropriate alkyl halide to introduce the thiophen-3-ylmethyl group.
Amination: The alkylated thiophene is then reacted with an amine to form the thiophen-3-ylmethylamino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the pentan-1-ol position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(thiophen-4-ylmethyl)amino]pentan-1-ol
- 4-Methyl-2-[(furan-3-ylmethyl)amino]pentan-1-ol
Uniqueness
4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol is unique due to the specific positioning of the thiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-methyl-2-(thiophen-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(2)5-11(7-13)12-6-10-3-4-14-8-10/h3-4,8-9,11-13H,5-7H2,1-2H3 |
InChI Key |
LMSFTWSABRDJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)




![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
